molecular formula C16H23NO3 B2956082 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide CAS No. 1795455-12-7

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B2956082
CAS No.: 1795455-12-7
M. Wt: 277.364
InChI Key: DUXOWPWDFGBUNQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with a complex structure that includes a cyclopentane ring, a carboxamide group, and methoxy-substituted phenyl and ethyl groups

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds like 2-Methoxyphenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on improving its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the carboxamide group, and the attachment of the methoxy-substituted phenyl and ethyl groups. Common synthetic routes may involve:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Carboxamide Group Introduction: The carboxamide group can be introduced via amidation reactions using amines and carboxylic acids or their derivatives.

    Attachment of Methoxy-Substituted Groups: This step may involve nucleophilic substitution reactions where methoxy-substituted phenyl and ethyl groups are attached to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy-substituted phenyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-phenoxyacetamide: Similar structure with a phenoxy group instead of a cyclopentane ring.

    2-(4-methoxyphenyl)ethylamine: Contains a methoxy-substituted phenyl group and an ethylamine group.

    Acetamide, N-(2-methoxyphenyl): Similar structure with an acetamide group instead of a cyclopentanecarboxamide group.

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its cyclopentane ring and methoxy-substituted groups contribute to its stability and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-10-6-5-9-13(14)15(20-2)11-17-16(18)12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOWPWDFGBUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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